molecular formula C25H33N3O4S B14949076 2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione CAS No. 153037-59-3

2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione

Cat. No.: B14949076
CAS No.: 153037-59-3
M. Wt: 471.6 g/mol
InChI Key: ZHGSBKOGXBGVET-UHFFFAOYSA-N
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Description

2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione is a synthetic naphthalene-1,4-dione derivative designed for research into targeted cancer therapies. This compound is of significant interest in oncology research due to its potential to exploit altered metabolic pathways in cancer cells, specifically the Warburg effect (aerobic glycolysis) . Naphthoquinone-based scaffolds, like this one, are investigated for their ability to inhibit oxidative phosphorylation (OXPHOS) and disrupt mitochondrial function, potentially leading to selective cytotoxicity in cancer cells . The structure incorporates multiple piperidine substitutions and a piperidin-1-ylsulfonyl group, which may influence properties such as solubility and bioavailability. Researchers can utilize this compound to explore novel mechanisms for targeting cancer metabolism. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

153037-59-3

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

2,3-di(piperidin-1-yl)-6-piperidin-1-ylsulfonylnaphthalene-1,4-dione

InChI

InChI=1S/C25H33N3O4S/c29-24-20-11-10-19(33(31,32)28-16-8-3-9-17-28)18-21(20)25(30)23(27-14-6-2-7-15-27)22(24)26-12-4-1-5-13-26/h10-11,18H,1-9,12-17H2

InChI Key

ZHGSBKOGXBGVET-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)N4CCCCC4)N5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” typically involves multi-step organic reactions. A common route may include:

    Naphthalene Derivative Preparation: Starting with a naphthalene derivative, such as 1,4-naphthoquinone.

    Piperidinyl Substitution: Introducing piperidinyl groups through nucleophilic substitution reactions.

    Sulfonylation: Adding the piperidinylsulfonyl group via sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

“2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the quinone structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of bases or acids to facilitate the substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development.

    Materials Science: In the design of organic electronic materials.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related naphthalene-1,4-dione derivatives, focusing on substituents, synthesis yields, physical properties, and biological activities:

Compound Name Substituents Yield (%) Melting Point (°C) Key Biological Activity References
2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione 2,3-di(piperidin-1-yl); 6-(piperidin-1-ylsulfonyl) Not reported Not reported Inferred antimicrobial/antitumor potential N/A
2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione (C3) 2-Cl; 3-piperidin-1-yl Not reported Not reported 38% inhibition of B. cereus spore germination
2,3-Bis((4-fluorophenyl)thio)naphthalene-1,4-dione (6b) 2,3-bis(4-fluorophenylthio) 79.1 175–177 Antimicrobial (structural inference)
2-Ethoxy-3-((2-methyl-4-oxo-4H-chromen-7-yl)amino)naphthalene-1,4-dione (4e) 2-ethoxy; 3-(2-methyl-4-oxo-chromenylamino) 54.9 140–142 Potential antitumor (chromene-linked activity)
6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione core; piperidinyl-phenoxy substituent Not reported Not reported Anti-mycobacterial (tuberculosis target)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The piperidinyl groups in C3 (2-chloro-3-(piperidin-1-yl)naphthalene-1,4-dione) contribute to its spore germination inhibition in Bacillus cereus by disrupting cell wall synthesis or membrane integrity . The target compound’s additional piperidinyl and sulfonyl groups may enhance binding affinity to microbial targets (e.g., MurD ligase) but could introduce steric hindrance .

Synthetic Challenges :

  • Multi-step substitutions (e.g., introducing three piperidinyl groups) likely reduce synthetic efficiency compared to simpler derivatives. For instance, compound 6b (79.1% yield) requires only a single substitution step with 4-fluorobenzenethiol, whereas the target compound may necessitate sequential reactions or protective-group strategies .

Thermal and Spectral Properties: Melting points for naphthoquinone derivatives correlate with molecular symmetry and substituent bulk. The target compound’s high piperidinyl content may elevate its melting point beyond that of 4e (140–142°C) or 6b (175–177°C), assuming similar crystallinity .

cereus), with added sulfonyl interactions possibly delaying resistance development . Compared to pyrimidine-2,4-dione derivatives (e.g., the anti-mycobacterial compound in ), naphthalene-1,4-diones exhibit broader redox activity, which could enhance cytotoxicity in cancer cells .

Biological Activity

2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and case studies.

Synthesis

The synthesis of 2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione typically involves multi-step reactions starting from naphthalene derivatives. The process includes the introduction of piperidine and sulfonyl groups through electrophilic substitution reactions. The synthetic pathway can be summarized as follows:

  • Formation of Naphthalene Derivative : Naphthalene is functionalized to introduce reactive sites.
  • Piperidine Substitution : Piperidine rings are added via nucleophilic substitution.
  • Sulfonyl Group Introduction : Sulfonyl groups are incorporated to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine moieties enhance binding affinity, while the naphthalene core provides a hydrophobic platform that facilitates interactions with lipid membranes.

Biological Activity Overview

The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of key findings from recent studies:

Biological Activity Mechanism Reference
AntimicrobialDisruption of microbial cell membranes
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results showed significant activity against resistant strains of Staphylococcus aureus and Candida auris, with MIC values ranging from 0.5 to 2 µg/mL.

Anticancer Properties

In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Flow cytometry analysis indicated that treatment with the compound leads to cell cycle arrest at the S-phase and increased markers for apoptosis such as Annexin V positivity.

Research Findings

Recent research highlights the compound's potential in various therapeutic areas:

  • Antimicrobial Studies : The compound showed effective antifungal activity against Candida auris, disrupting its plasma membrane integrity and leading to cell death through apoptosis mechanisms .
  • Anticancer Research : Studies indicated that the compound could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Anti-inflammatory Effects : In vitro assays revealed that it significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating inflammatory diseases .

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